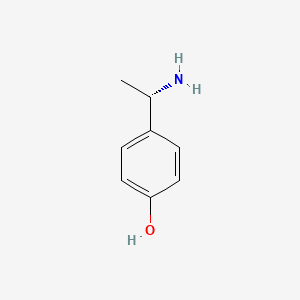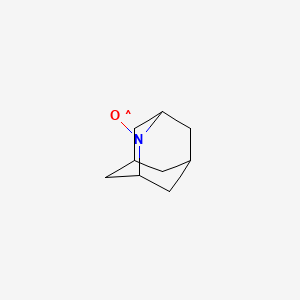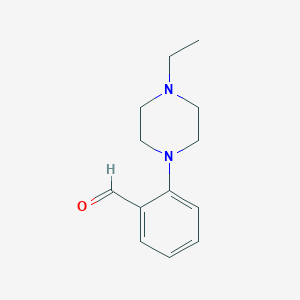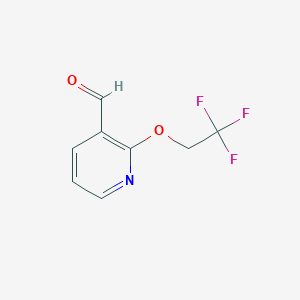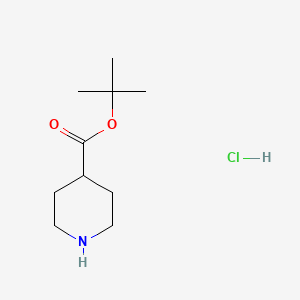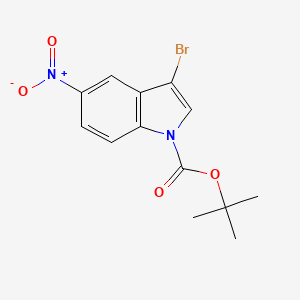
Taiwaniaflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taiwaniaflavone is a type of biflavone, a class of flavonoids, that has been isolated from the leaves of Taiwania cryptomerioides Hayata . It is also known as 3,3’-linked biapigenin .
Synthesis Analysis
Taiwaniaflavone and its methyl ethers have been synthesized from the leaves of Taiwania cryptomerioides Hayata . The synthesis involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
Taiwaniaflavone is composed of two phenyl-chromenone units linked via a C–C or C–O–C bond between the chromenone moiety or the appended phenyl ring . The molecular structure of Taiwaniaflavone significantly interacts with the active site of enzymes, having optimum binding energy ranging from -11.7Kcal/mol to -9.5Kcal/mol .Chemical Reactions Analysis
The key stages of the chemical reactions involving Taiwaniaflavone are cyclization and oxidation . The precursors to flavonols are the flavanonols . The reaction conditions involve the use of BiCl3/RuCl3 for the synthesis of functionalized flavones .Physical And Chemical Properties Analysis
The physical and chemical properties of Taiwaniaflavone are essential to understand its function as a biomaterial . The chemistry of Taiwaniaflavone directly contributes to its interaction with biological environments .Applications De Recherche Scientifique
Isolation and Identification
Taiwaniaflavone, a biflavone, and its derivatives have been identified and isolated from the leaves of Taiwania cryptomerioides Hayata. These substances were identified based on spectral data and the synthesis of taiwaniaflavone methyl ethers. This research contributes to the chemical understanding of compounds present in T. cryptomerioides (Kamil et al., 1981).
Anti-Inflammatory Properties
Taiwaniaflavone has shown potential in inhibiting the inductions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the pathogenesis of chronic inflammation. This inhibitory effect is linked to the blocking of nuclear translocation of p65 and the inactivation of nuclear factor-kappaB, suggesting potential applications in treating inflammatory diseases (Pokharel et al., 2006).
Additional Applications in Herbal Medicine
Taiwaniaflavone has been identified in various studies focusing on different herbal medicines and plant extracts. For example, it has been found in other plant species like Calocedrus microlepic var. formosana, indicating its broader presence in herbal medicine and the potential for diverse applications (Chien et al., 2004).
Antioxidant Activities
Research on different herbaceous plants, including studies on the antioxidant activities of various plant extracts, has also mentioned taiwaniaflavone. These studies contribute to the understanding of the antioxidant properties of taiwaniaflavone, highlighting its potential use in addressing oxidative stress-related health issues (Lin et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKDLTDRZZSWPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taiwaniaflavone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)
![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)
